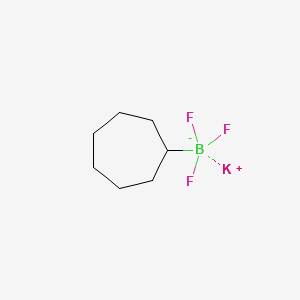

Potassium cycloheptyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;cycloheptyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLVLJWFMWZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718665 | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218908-72-5 | |

| Record name | Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Cycloheptyltrifluoroborate

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[1][2] Their superior stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over their boronic acid and ester counterparts, which can be prone to decomposition and challenging to purify.[3][4][5] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, yet representative, member of this class: potassium cycloheptyltrifluoroborate. This saturated carbocyclic derivative serves as an excellent case study for the methodologies applicable to a wide array of alkyltrifluoroborates.

The tetracoordinate nature of the boron atom in organotrifluoroborates imparts a protective effect on the carbon-boron bond, rendering it stable to a variety of reaction conditions that would typically degrade tricoordinate organoboron species.[5][6] This inherent stability allows for the modification of other functional groups within the molecule while preserving the trifluoroborate moiety for subsequent transformations, a feature of immense value in multi-step synthetic campaigns.[7] The primary application of these reagents lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial settings.[8][9][10]

This whitepaper will delineate a field-proven, two-step, one-pot procedure for the synthesis of this compound, commencing with the formation of a Grignard reagent, followed by boronation and subsequent conversion to the trifluoroborate salt. Furthermore, a detailed protocol for the comprehensive characterization of the final product using modern spectroscopic techniques will be presented, ensuring researchers can confidently verify the identity and purity of their synthesized material.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is efficiently achieved through a one-pot procedure that leverages the in situ formation of a Grignard reagent, followed by reaction with a borate ester and subsequent conversion to the trifluoroborate salt with potassium hydrogen fluoride (KHF₂).[7][11] This method obviates the need to isolate the often-unstable intermediate boronic acid.[11]

Experimental Protocol

Materials:

-

Cycloheptyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Triisopropyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of cycloheptyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the cycloheptyl bromide solution to the magnesium turnings. The initiation of the Grignard reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining cycloheptyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, cycloheptylmagnesium bromide.[12]

-

-

Boronation and Trifluoroborate Salt Formation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.2 equivalents) to the Grignard reagent solution via a syringe or dropping funnel, maintaining the temperature below -60 °C.[13][14] Over-addition or rapid addition can lead to the formation of undesired borinic acid and borane byproducts.[15][16]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents in a 1:1 mixture of methanol and water). Caution: KHF₂ is corrosive and releases HF in the presence of water; handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]

-

Add the KHF₂ solution to the reaction mixture and stir vigorously for 2-4 hours.

-

Remove the organic solvents under reduced pressure.

-

The resulting solid residue is then triturated with hot acetone to dissolve the this compound, leaving behind inorganic salts.

-

Filter the hot acetone solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., acetone/diethyl ether) to obtain pure this compound as a white, crystalline solid.

-

Causality Behind Experimental Choices

-

Grignard Reagent: The use of a Grignard reagent provides a potent carbon nucleophile necessary to attack the electrophilic boron center of the triisopropyl borate.

-

Triisopropyl Borate: The sterically hindered isopropyl groups on the borate ester help to minimize over-addition of the Grignard reagent, which can lead to the formation of undesired byproducts.[13][15]

-

Low-Temperature Addition: The addition of the borate ester at low temperatures is crucial to control the reactivity of the Grignard reagent and prevent multiple additions to the boron center.[15]

-

Potassium Hydrogen Fluoride (KHF₂): KHF₂ serves as the fluoride source to convert the intermediate boronic acid/boronate ester to the stable trifluoroborate salt.[2][11] The use of KHF₂ is more effective than KF for this transformation.[11]

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the two-step, one-pot synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques provides a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in a deuterated polar solvent such as DMSO-d₆, in which these salts are generally soluble.[17]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cycloheptyl group. The protons on the carbon attached to the boron will be the most deshielded. The remaining methylene protons will appear as a series of complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly bonded to the boron atom will exhibit a characteristic chemical shift.[18]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the formation of the trifluoroborate salt. It will typically show a single, sharp resonance, indicating the equivalence of the three fluorine atoms.[17][18]

-

¹¹B NMR: The boron NMR spectrum is diagnostic for the boron environment. For a tetracoordinate trifluoroborate, a characteristic quartet is often observed due to coupling with the three attached fluorine atoms.[17][18] A modified pulse sequence may be required for better resolution.[18]

Expected Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ¹H | ~1.2-1.8 | Multiplets | - | Protons of the cycloheptyl ring. |

| ¹³C | ~25-40 | - | - | Carbons of the cycloheptyl ring. The C-B carbon will be distinct.[18] |

| ¹⁹F | Varies | Singlet or Quartet | J(B-F) may be observed in ¹¹B NMR | A single peak confirms the BF₃⁻ moiety.[17] |

| ¹¹B | ~3-6 | Quartet | J(B-F) ~40-50 Hz | Characteristic of a tetracoordinate boron in an alkyltrifluoroborate.[18] |

Note: The exact chemical shifts may vary depending on the solvent and the specific instrument used.

Other Characterization Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the cycloheptyl group. Strong B-F stretching bands are also expected.

-

Mass Spectrometry (MS): While challenging for salts, techniques like Electrospray Ionization (ESI) in the negative ion mode may be used to observe the [cycloheptyl-BF₃]⁻ anion.

-

Melting Point (MP): Pure this compound will have a sharp melting point, which can be used as an indicator of purity.

Stability and Handling

Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture, allowing for long-term storage at room temperature without special precautions.[3][10][19] However, their stability can be influenced by factors such as pH.[3] While they are relatively stable under neutral or acidic conditions, they can undergo slow hydrolysis to the corresponding boronic acid under basic conditions.[3] It is this hydrolysis that is a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active transmetalating species.[3]

Applications in Drug Development and Organic Synthesis

The utility of this compound and its analogues extends beyond being mere synthetic intermediates. Their stability and predictable reactivity make them valuable building blocks in the synthesis of complex molecules, including pharmacologically active compounds.[1][2] The cycloheptyl moiety is present in various natural products and drug candidates, and the ability to introduce this group efficiently via Suzuki-Miyaura cross-coupling is of significant interest to medicinal chemists.[8][9] Furthermore, the development of novel transformations involving organotrifluoroborates, such as photoredox-catalyzed reactions, continues to expand their synthetic utility.[20]

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodology and the nuances of the characterization techniques, researchers and drug development professionals can confidently prepare and utilize this valuable class of reagents. The inherent stability, ease of handling, and versatile reactivity of potassium organotrifluoroborates ensure their continued and expanding role in the advancement of modern organic synthesis.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Darses, S., & Genet, J.-P. (2008). Preparation of potassium organotrifluoroborates. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Potassium Organotrifluoroborates. Organic Syntheses. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–842. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Bak, R., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1). [Link]

-

Heitz, D. R., Rizwan, K., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Catalysis, 6(7), 4337–4341. [Link]

-

da Silva, F. M., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 896–901. [Link]

-

Butters, M., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(4), 732–734. [Link]

-

Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Organic Syntheses. Retrieved from [Link]

-

Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (n.d.). ioc-praktikum.de. Retrieved from [Link]

-

European Publication Server. (2020, November 25). SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR. European Publication Server. Retrieved from [Link]

-

da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 896–901. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. data.epo.org [data.epo.org]

- 17. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Unseen Workhorse: A Technical Guide to Potassium Cycloheptyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. Traditionally, this Nobel Prize-winning reaction has relied heavily on boronic acids as the organoboron nucleophile. However, the inherent challenges associated with boronic acids, such as their propensity for protodeboronation and potential for trimerization into boroxines, have spurred the development of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability, ease of handling, and broader functional group tolerance.[1] This guide delves into a specific yet powerful member of this family: potassium cycloheptyltrifluoroborate.

This compound: Core Attributes

CAS Number: 1218908-72-5[2]

Molecular Formula: C₇H₁₃BF₃K

Molecular Weight: 204.08 g/mol

Molecular Structure:

The structure of this compound features a central boron atom bonded to a cycloheptyl group and three fluorine atoms, forming a stable trifluoroborate anion. This anion is ionically bonded to a potassium cation.

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1218908-72-5 | [2] |

| Molecular Formula | C₇H₁₃BF₃K | |

| Molecular Weight | 204.08 g/mol | |

| Appearance | Typically a white to off-white solid | General knowledge |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A General Approach

Workflow for the Synthesis of Potassium Alkyltrifluoroborates:

Caption: Generalized synthetic workflow for potassium cycloalkyltrifluoroborates.

Step-by-Step Methodology:

-

Hydroboration of Cycloheptene: Cycloheptene is subjected to hydroboration using a suitable hydroborating agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to form the corresponding trialkylborane. The use of 9-BBN is often preferred for its high regioselectivity and functional group tolerance.

-

Conversion to Boronic Acid (Optional but common): The resulting trialkylborane can be oxidized (e.g., using an oxidizing agent like hydrogen peroxide in the presence of a base) to yield cycloheptylboronic acid.

-

Formation of the Trifluoroborate Salt: The cycloheptylboronic acid is then treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). This reaction leads to the formation of the stable, crystalline this compound, which can often be isolated by simple filtration.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Protocol

This compound serves as an excellent nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) bonds. This is particularly valuable in drug discovery for the introduction of the cycloheptyl motif, which can modulate lipophilicity and metabolic stability.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

This protocol is a representative example for the coupling of an aryl bromide with this compound. Optimization may be required for different substrates.

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Catalyst and Ligand: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a phosphine ligand like SPhos (0.04 mmol).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water 10:1, 5 mL).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Advantages in Drug Development and Medicinal Chemistry

The incorporation of cyclic alkyl moieties is a common strategy in drug design to enhance metabolic stability and fine-tune physicochemical properties. The cycloheptyl group, in particular, can offer a unique conformational profile compared to smaller rings. The use of this compound provides a reliable and efficient method to introduce this fragment.

Key Advantages:

-

Stability: As with other organotrifluoroborates, the cycloheptyl variant is a bench-stable solid, simplifying storage and handling compared to the corresponding boronic acid.[1]

-

Reactivity: It demonstrates excellent reactivity in Suzuki-Miyaura couplings, allowing for the formation of C-C bonds with a variety of aryl and heteroaryl halides.[3]

-

Stoichiometry: Due to its stability towards protodeboronation, near-stoichiometric amounts can be used, improving atom economy.[1]

Conclusion

This compound represents a valuable tool for synthetic chemists, particularly those in the pharmaceutical industry. Its enhanced stability, ease of use, and robust performance in cross-coupling reactions make it a superior alternative to traditional boronic acids for the introduction of the cycloheptyl moiety. As the demand for more complex and diverse molecular architectures in drug discovery continues to grow, the importance of reliable and versatile reagents like this compound will undoubtedly increase.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Crysdot LLC. (n.d.). This compound. [Link]

Sources

A Technical Guide to Potassium Organotrifluoroborate Salts: From Discovery to Application

This guide provides an in-depth exploration of potassium organotrifluoroborate salts, a class of remarkably stable and versatile organoboron reagents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of their discovery, details their synthesis, and showcases their extensive applications in modern organic chemistry, with a particular focus on their role in the pharmaceutical industry.

Introduction: The Rise of a Superior Organoboron Reagent

In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is fundamental. For decades, organoboron compounds have been indispensable tools for this purpose, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, traditional organoboron reagents like boronic acids and their esters often suffer from limitations such as instability towards air and moisture, propensity for protodeboronation, and challenging purification.[2][3][4]

The emergence of potassium organotrifluoroborate salts ([R-BF₃]K) has provided a robust solution to many of these challenges.[5][6] These tetracoordinate boron species exhibit exceptional bench-top stability, are generally crystalline, easy to handle solids, and can often be stored indefinitely without special precautions.[5][7][8] This inherent stability does not compromise their reactivity; in fact, they serve as excellent nucleophilic partners in a wide array of transition metal-catalyzed reactions.[1][9] Their unique properties have established them as indispensable reagents in both academic research and industrial applications, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[5][10]

A Historical Perspective: The Journey to a Practical Synthesis

The story of potassium organotrifluoroborates begins in the 1960s, where they were initially regarded as laboratory curiosities.[7][11] The first synthesis of a potassium organotrifluoroborate, potassium trifluoromethyltrifluoroborate, was reported by Chambers and co-workers in 1960.[7][11] This was achieved by reacting trifluoromethyltrimethylstannane with boron trifluoride, followed by treatment with potassium fluoride.[7] While this early work demonstrated their existence and high thermal stability, the synthetic methods were not broadly applicable or convenient for routine laboratory use, often relying on toxic organotin reagents.[7]

A significant, yet initially overlooked, development occurred in 1967 when Thierig and Umland described the use of potassium hydrogen difluoride (KHF₂) for the fluorination of an organoboron compound.[7][11] However, it was not until 1995 that the true potential of this reagent was unlocked. In a seminal publication, Vedejs and co-workers reported a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from the corresponding arylboronic acids using KHF₂ in aqueous methanol.[7][12] This breakthrough made a wide variety of these valuable salts readily accessible and catalyzed an explosion of research into their chemistry and applications.[11]

Synthesis of Potassium Organotrifluoroborates: A Versatile Toolkit

The development of efficient synthetic routes has been a cornerstone of the widespread adoption of potassium organotrifluoroborates. Several robust methods are now available, allowing for the preparation of a diverse array of these salts with various organic substituents.

From Boronic Acids: The Vedejs Protocol

The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[7][13] This method is operationally simple, generally high-yielding, and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq) in water.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Reduce the volume of the solvent in vacuo.

-

Cool the mixture in an ice bath to induce precipitation.

-

Collect the crystalline solid by filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether or acetone), and dry under vacuum.

dot graph "Vedejs_Protocol" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Arylboronic Acid (ArB(OH)2)" -> "Reaction Mixture" [label="+ KHF2\n(in MeOH/H2O)"]; "Reaction Mixture" -> "Potassium Aryltrifluoroborate ([ArBF3]K)" [label="Stir at RT"]; "Potassium Aryltrifluoroborate ([ArBF3]K)" -> "Crystalline Solid" [label="Precipitation & Filtration"]; } caption: "Vedejs protocol workflow."

One-Pot Syntheses via Transmetalation

To streamline the synthesis and avoid the isolation of potentially unstable boronic acid intermediates, one-pot procedures have been developed. These typically involve the generation of an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[7][14]

Experimental Protocol: One-Pot Synthesis of Potassium Vinyltrifluoroborate

-

To a solution of trimethyl borate in an anhydrous ether solvent at low temperature (-78 °C), add vinylmagnesium bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with aqueous HCl.

-

Separate the organic layer, which contains the crude vinylboronic acid species.

-

Add an aqueous solution of KHF₂ to the organic layer and stir vigorously.

-

The potassium vinyltrifluoroborate will precipitate and can be collected by filtration.[2][3][15]

dot graph "One_Pot_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "Organohalide (R-X)" -> "Organometallic (R-M)" [label="+ Mg or Li"]; "Organometallic (R-M)" -> "Boronate Ester (RB(OR')3)" [label="+ B(OR')3"]; "Boronate Ester (RB(OR')3)" -> "Crude Boronic Acid" [label="Hydrolysis"]; "Crude Boronic Acid" -> "[RBF3]K" [label="+ KHF2"]; } caption: "One-pot synthesis workflow."

Other Synthetic Routes

The versatility of potassium organotrifluoroborates is further highlighted by the variety of other synthetic methods available:

-

Hydroboration: Alkenes and alkynes can be hydroborated, and the resulting organoborane is then treated with KHF₂ to yield the corresponding alkyl- or alkenyltrifluoroborate.[1][14]

-

From Halomethyltrifluoroborates: Potassium bromo- and iodomethyltrifluoroborates can serve as building blocks for more complex organotrifluoroborates via nucleophilic substitution reactions.[16][17]

Properties and Stability: The Key to Their Success

The exceptional stability of potassium organotrifluoroborates is their defining characteristic. This stability can be attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from cleavage by air and moisture.[1][18]

| Property | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborates ([RBF₃]K) |

| Physical State | Often amorphous solids | Crystalline solids |

| Air Stability | Variable, can be prone to oxidation and dehydration to form boroxines | Generally excellent, can be stored indefinitely on the benchtop[5][7] |

| Moisture Stability | Can be unstable, prone to protodeboronation | Highly stable[5][7] |

| Purification | Often requires chromatography | Typically purified by simple recrystallization[11] |

Applications in Organic Synthesis: A Powerful Tool for C-C Bond Formation

Potassium organotrifluoroborates have found widespread use in a multitude of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and potassium organotrifluoroborates have proven to be excellent nucleophilic partners in this transformation.[2][3][8] They are compatible with a broad range of electrophiles, including aryl and heteroaryl halides and triflates.[4][8]

The reaction is believed to proceed through the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid under the basic reaction conditions, which then enters the catalytic cycle.[13]

dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "[RBF3]K" -> "RB(OH)2" [label="Hydrolysis\n(Base, H2O)"]; "RB(OH)2" -> "Catalytic Cycle" [label="Transmetalation"]; "Ar-X" -> "Catalytic Cycle" [label="Oxidative Addition"]; "Catalytic Cycle" -> "R-Ar" [label="Reductive Elimination"]; "Catalytic Cycle" [label="Pd(0)/Pd(II)"]; } caption: "Suzuki-Miyaura coupling pathway."

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

-

To a reaction vessel, add the aryl bromide (1.0 eq), potassium vinyltrifluoroborate (1.2-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq).[2][3]

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O or toluene/H₂O).[2][3]

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Applications in Drug Discovery and Development

The stability, functional group tolerance, and predictable reactivity of potassium organotrifluoroborates make them highly valuable in the synthesis of complex molecules, including pharmaceuticals.[5][10] They allow for the late-stage introduction of various organic fragments, a crucial strategy in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Their use has been documented in the synthesis of numerous biologically active compounds.[6][19]

Conclusion and Future Outlook

Potassium organotrifluoroborate salts have transitioned from being mere curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their discovery and the development of practical synthetic routes have revolutionized the use of organoboron reagents. Their exceptional stability, ease of handling, and broad reactivity profile have cemented their place in both academic and industrial laboratories. As the demand for more efficient and sustainable synthetic methods grows, the unique advantages offered by potassium organotrifluoroborates will undoubtedly continue to drive innovation in fields ranging from materials science to drug discovery.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Lupp, D. (2014). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3841–3853. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–23. [Link]

- Google Patents. (n.d.).

-

Molander, G. A., & Biolatto, B. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 80, 189. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic Letters, 9(8), 1597–1600. [Link]

-

Molander, G. A., & Traister, K. M. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(11), 2281–2284. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(20), 5222–5225. [Link]

-

Hanna, C. (2020). Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis. Showcase of Undergraduate Research and Creative Endeavors (SOURCE). [Link]

-

Molander, G. A. (2013). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [repository.upenn.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 15. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

- 16. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 17. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Reaction of Hydrazones with Potassium Organotrifluoroborates Through Photoredox Catalysis [digitalcommons.winthrop.edu]

Spectroscopic Characterization of Potassium Cycloheptyltrifluoroborate: A Multi-modal Analysis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, prized for their exceptional stability and versatility in a myriad of chemical transformations, including the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their bench-stable, crystalline nature makes them superior alternatives to more sensitive organoboron compounds, streamlining their application in complex synthetic pathways, particularly within drug discovery and development. This guide provides an in-depth, multi-technique spectroscopic analysis of a representative aliphatic example, potassium cycloheptyltrifluoroborate. We will explore the core principles and practical methodologies for its complete structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers and scientists.

The Compound of Interest: this compound

This compound is a quaternary boron ate complex. Unlike its boronic acid precursor, the tetracoordinate boron center is protected, rendering the compound remarkably stable to air and moisture.[2][4] This stability is paramount, allowing the cycloheptyl moiety to be carried through various synthetic steps before its reactivity is strategically unveiled.[4] Rigorous characterization is the bedrock of its reliable use, ensuring purity, identity, and stability.

Caption: Workflow for comprehensive NMR analysis.

Interpreting the Spectra

-

¹H NMR: The spectrum will be dominated by signals from the cycloheptyl ring protons. These will appear as complex, overlapping multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The proton on the carbon attached to boron (CH-B) may be shifted slightly downfield and could exhibit broadening.

-

¹³C NMR: The seven distinct carbon signals of the cycloheptyl ring will be observed. A key feature is the signal for the carbon atom directly bonded to boron. This resonance is often significantly broadened due to the quadrupolar moment of the ¹¹B nucleus, a hallmark of the C-B bond in these compounds. [5][6]* ¹⁹F NMR: This is a highly diagnostic spectrum. The three equivalent fluorine atoms will give rise to a single, intense resonance. Crucially, this signal will be split into a 1:1:1:1 quartet due to coupling with the spin 3/2 ¹¹B nucleus. The chemical shift for alkyltrifluoroborates typically falls within the δ -135 to -141 ppm range. [5]The high sensitivity and clear coupling pattern make ¹⁹F NMR an excellent choice for routine analysis of these compounds. [5]* ¹¹B NMR: The spectrum will show a characteristic quartet (from coupling to three ¹⁹F nuclei) centered around δ 3-5 ppm, which is indicative of a tetracoordinate boron atom in an R-BF₃⁻ environment. [4]Observing this well-resolved quartet can be challenging due to quadrupolar broadening but provides definitive evidence of the trifluoroborate structure. [5][7]

Table 1: Predicted NMR Spectroscopic Data for this compound in DMSO-d₆.Nucleus Expected Chemical Shift (δ, ppm) Key Feature / Multiplicity ¹H 1.0 - 2.0 Complex multiplets for cycloheptyl protons ¹³C 20 - 45 7 signals; C-B signal is typically very broad [5] ¹⁹F -135 to -141 Quartet (q), due to coupling with ¹¹B [5] ¹¹B 3 - 5 Quartet (q), due to coupling with ³F [4][6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and the overall integrity of the trifluoroborate salt.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a solid-state sample. The most common method is to mix a small amount of the compound (~1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides a molecular fingerprint. For this compound, the most diagnostic signals are:

-

C-H Vibrations: Strong absorption bands between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the cycloheptyl CH₂ and CH groups.

-

B-F Vibrations: Very strong, characteristic absorption bands typically found in the 950-1100 cm⁻¹ region. These are due to the B-F stretching modes and are a clear indicator of the trifluoroborate group. [4]* C-B Vibrations: The C-B stretch is weaker and can be found in the fingerprint region, often coupled with other vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| B-F Stretch | 950 - 1100 | Very Strong, Broad |

| C-H Bend | 1350 - 1470 | Medium |

| Table 2: Key IR Absorption Frequencies for this compound. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the organotrifluoroborate anion. Due to the salt's polar and non-volatile nature, electrospray ionization (ESI) is the technique of choice.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in methanol.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an ESI source.

-

Ionization Mode: Operate in the negative ion mode. This is a critical choice, as the analysis targets the [cycloheptyl-BF₃]⁻ anion. [8][9]4. Analysis: Infuse the sample solution directly into the mass spectrometer. The use of internal reference standards, such as sodium ethyl sulfate, may be required to achieve high mass accuracy (<5 ppm). [8][10]

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Data Interpretation

The primary goal is to observe the molecular anion, [C₇H₁₃BF₃]⁻. For this species, the calculated monoisotopic mass is 165.1043 m/z. High-resolution mass spectrometry should yield a measured mass that matches this theoretical value to within 0.0008 Da (for 5 ppm accuracy), providing unambiguous confirmation of the elemental composition. [8]This technique is exceptionally powerful for verifying the identity of novel organotrifluoroborates.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all three methods.

Caption: Integrated approach to structural confirmation.

The NMR data collectively map out the covalent structure of the anion, confirming the cycloheptyl framework and its connection to the trifluoroborate group. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the strong B-F bonds. Finally, HRMS validates the elemental formula with high precision. Together, these techniques form a self-validating system, providing the unequivocal structural proof required for advancing compounds in a research and drug development pipeline.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate Mass Determination of Organotrifluoroborates. ACS Publications. [Link]

-

Oliveira, R. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Scilit. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). PREPARATION OF 1-NAPHTHOL. Organic Syntheses, 90, 153. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Oliveira, R. A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Various Authors. (n.d.). 11B NMR. Organic Spectroscopy International. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 8. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition Temperature of Potassium Cycloheptyltrifluoroborate

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, valued for their unique reactivity and stability. This guide provides a comprehensive technical overview of the thermodynamic stability and the determination of the decomposition temperature of a representative member of this class, potassium cycloheptyltrifluoroborate. While specific thermal analysis data for this exact compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. We will delve into the structural features that confer its notable stability, the methodologies for precise thermal analysis, and the practical implications for its storage, handling, and application in demanding chemical transformations. This guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the use of potassium organotrifluoroborates in their work.

Introduction: The Rise of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction as versatile and robust alternatives to boronic acids and their esters in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] Their general structure, featuring a tetracoordinate boron atom, renders them as crystalline, free-flowing solids.

A key advantage of potassium organotrifluoroborates is their exceptional stability. Unlike many other organoboron reagents, they are typically stable to air and moisture, allowing for indefinite storage under ambient conditions.[3][4][5] This "bench-top" stability simplifies handling and enhances reproducibility in experimental setups. The trifluoroborate moiety is robust and can withstand a wide range of reaction conditions, which is often a challenge for other boron species.[1][2]

This compound, the subject of this guide, exemplifies a potassium alkyltrifluoroborate. These saturated alkyltrifluoroborates are particularly valuable for introducing alkyl motifs in complex molecule synthesis.[4] Understanding their thermodynamic stability and decomposition temperature is paramount for ensuring their safe handling, appropriate storage, and effective use in reactions that may require elevated temperatures.

Assessing Thermodynamic Stability: Core Methodologies

The thermodynamic stability and decomposition temperature of solid-state organic compounds like this compound are most accurately determined using thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is ideal for identifying the temperature at which a compound begins to decompose, as decomposition is almost always accompanied by a loss of mass due to the evolution of gaseous byproducts.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as phase transitions (e.g., melting) and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).[9] When used in conjunction with TGA, DSC provides a more complete picture of the thermal behavior of a compound.[7]

Experimental Protocol: Determining the Decomposition Temperature

The following is a detailed, self-validating protocol for determining the decomposition temperature of this compound using simultaneous TGA/DSC analysis.

Materials and Instrumentation

-

Sample: this compound (ensure high purity, >98%)

-

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.[7]

-

Crucibles: Alumina or platinum crucibles.

-

Purge Gas: High-purity nitrogen or argon.

Step-by-Step Experimental Workflow

-

Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for temperature and enthalpy, calcium oxalate for mass loss).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA/DSC crucible.

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 400-500 °C. The final temperature should be chosen to ensure complete decomposition is observed.

-

-

Data Analysis:

-

TGA Curve: The onset temperature of mass loss is determined from the TGA curve. This is often taken as the temperature at which a significant deviation from the baseline is observed. The decomposition temperature can be reported as the onset temperature or the peak of the first derivative of the TGA curve (DTG curve), which represents the point of maximum rate of mass loss.

-

DSC Curve: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process for organoboron compounds. The peak temperature of the exothermic event corresponding to the mass loss in the TGA curve provides further confirmation of the decomposition temperature.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent oxidative decomposition, which would not be representative of the intrinsic thermodynamic stability of the compound.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster heating rates can shift the observed decomposition temperature to higher values.

-

Sample Size: A small sample size of 3-5 mg ensures uniform heating and minimizes thermal gradients within the sample.

Visualization of the Experimental Workflow

Caption: Workflow for TGA/DSC Analysis of this compound.

Expected Results and Interpretation

While specific data for this compound is not available, data for other potassium organotrifluoroborates suggests high thermal stability. For instance, some aryltrifluoroborates are reported to be stable up to 300 °C.[10] For a typical alkyltrifluoroborate like the cycloheptyl derivative, one would expect the onset of decomposition to be well above 200 °C.

Table 1: Hypothetical TGA/DSC Data for this compound

| Parameter | Expected Value | Significance |

| TGA Onset Temperature | > 200 °C | The temperature at which decomposition begins. |

| DSC Decomposition Peak | Exothermic peak correlating with TGA mass loss | Confirms the nature of the decomposition process. |

| Residue at 500 °C | % mass corresponding to KF | The inorganic residue left after decomposition. |

Factors Influencing Stability and Decomposition

The inherent stability of this compound is due to the strong B-F and B-C bonds within the tetracoordinate borate anion. However, several external factors can influence its observed thermal stability.

Purity

Impurities from the synthesis, such as residual solvents or starting materials, can lower the decomposition temperature. Therefore, it is crucial to use highly pure material for both chemical reactions and thermal analysis.

Atmosphere

As mentioned, the presence of oxygen can lead to oxidative decomposition at lower temperatures than the anaerobic thermal decomposition.

Physical Form

The crystallinity and particle size of the solid can also have a minor effect on the decomposition kinetics.

Visualization of Stability Factors

Caption: Factors Influencing the Stability of this compound.

Synthesis and Handling Considerations

The general stability of this compound simplifies its synthesis and handling.

Synthesis

Potassium alkyltrifluoroborates are typically synthesized from the corresponding organoborane or boronic acid. A common method involves the reaction of the appropriate boronic acid with potassium hydrogen fluoride (KHF2) in an aqueous or alcoholic solution.[2][10]

Storage and Handling

Due to their air and moisture stability, this compound can be handled in air and stored in well-sealed containers at room temperature for extended periods.[3][4] However, as with all chemical reagents, it is good practice to store them in a cool, dry place.

Conclusion

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. ([Link])

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288–325. ([Link])

- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 837–854.

-

Molander, G. A., & Biolatto, B. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424-8429. ([Link])

-

NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Zhang, J., Guo, X., Jiao, Q., Zhang, H., & Li, H. (2018). Analysis of the Thermal Behaviour of CL-20, Potassium Perchlorate, Lithium Perchlorate and Their Admixtures by DSC and TG. Central European Journal of Energetic Materials, 15(1), 115-130. ([Link])

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Lloyd, J. R., & Trice, S. L. J. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 837–854.

-

Pieters, G., & Genêt, J. P. (2006). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 8(23), 5243–5246. ([Link])

Sources

- 1. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iitk.ac.in [iitk.ac.in]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Thermogravimetry Analysis (TGA) [perkinelmer.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Profile of Potassium Cycloheptyltrifluoroborate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of potassium cycloheptyltrifluoroborate, a representative member of the versatile class of potassium organotrifluoroborate salts. While quantitative solubility data for this specific analog is not extensively published, this document synthesizes established principles of organotrifluoroborate chemistry to predict and explain its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into solvent selection for reactions, purifications, and analytical applications involving this and related compounds. Detailed experimental protocols for solubility determination are also provided to empower researchers to generate precise data for their specific systems.

Introduction: The Role of Potassium Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as indispensable reagents in contemporary organic chemistry.[1][2][3] Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions and other transformations, makes them superior alternatives to their more sensitive boronic acid counterparts.[1][4][5] this compound, the subject of this guide, serves as a valuable building block for the introduction of the cycloheptyl motif, a common structural element in medicinal chemistry and materials science.

A fundamental understanding of the solubility of these salts is paramount for their effective utilization. Proper solvent selection dictates reaction kinetics, product yields, and the ease of purification. This guide aims to provide a robust framework for predicting and understanding the solubility behavior of this compound.

Physicochemical Properties and General Solubility Trends

Potassium organotrifluoroborates are ionic compounds, consisting of a potassium cation (K⁺) and an organotrifluoroborate anion ([R-BF₃]⁻). Their solubility is governed by the interplay between the lattice energy of the salt and the solvation energy of the constituent ions by the solvent.

Generally, potassium organotrifluoroborates exhibit the following solubility trends[4][6][7]:

-

High Solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents possess high dielectric constants and are effective at solvating the potassium cation.

-

Good Solubility in polar protic solvents like methanol and ethanol.

-

Slight to Moderate Solubility in less polar ethereal solvents like tetrahydrofuran (THF) and toluene.

-

Insolubility in nonpolar solvents such as dichloromethane, diethyl ether, and saturated hydrocarbons.[6]

The cycloheptyl group in this compound is a nonpolar, lipophilic moiety. This structural feature is expected to slightly enhance its solubility in less polar organic solvents compared to aryltrifluoroborates, while maintaining the general trend of poor solubility in completely nonpolar media.

Predicted Solubility Profile of this compound

Based on the general trends for potassium organotrifluoroborates and the structural nature of the cycloheptyl group, the following qualitative solubility profile in common organic solvents at ambient temperature is anticipated:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High dielectric constant and strong cation solvating ability effectively overcome the lattice energy of the salt. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, its high polarity and cation solvating capacity lead to good solubility. | |

| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent capable of dissolving many potassium salts.[4] | |

| Acetone | Soluble | A moderately polar aprotic solvent that is generally a good solvent for potassium organotrifluoroborates.[6][7] | |

| Polar Protic | Methanol (MeOH) | Soluble | The high polarity and hydrogen bonding capability of methanol facilitate the dissolution of ionic salts.[4][7] |

| Ethanol (EtOH) | Moderately Soluble | Less polar than methanol, leading to a slight decrease in solvating power for ionic compounds. | |

| Less Polar Ether | Tetrahydrofuran (THF) | Slightly Soluble | Possesses a moderate dielectric constant and can solvate the potassium cation to some extent, but is less effective than more polar solvents.[6] |

| Aromatic | Toluene | Slightly Soluble | Primarily nonpolar, but its polarizability allows for weak interactions, resulting in minimal solubility.[6] |

| Halogenated | Dichloromethane (DCM) | Insoluble | Low polarity and inability to effectively solvate ions result in poor solubility for ionic salts.[4][6] |

| Nonpolar Aliphatic | Hexanes/Heptane | Insoluble | Very low dielectric constant and lack of significant intermolecular forces with ionic species lead to negligible solubility.[6] |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial phenomenon. The following diagram illustrates the key contributing factors and their interplay.

Caption: Interplay of factors governing the dissolution of this compound.

Experimental Determination of Solubility: A Standard Operating Procedure

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable method for measuring the solubility of this compound in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS for potassium)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume or mass of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or on a stirrer plate set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended microcrystals.

-

Accurately weigh the filtered saturated solution.

-

-

Quantification:

-

Evaporate the solvent from the weighed aliquot under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the salt.

-

Weigh the solid residue to determine the mass of dissolved this compound.

-

Alternatively, dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the trifluoroborate salt or the potassium ion using a calibrated analytical technique.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mol/L) based on the mass of the dissolved salt and the mass or volume of the solvent.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the gravimetric determination of solubility.

Synthesis of this compound

For researchers who wish to prepare this reagent, a general and reliable synthetic route starting from cycloheptyl bromide is outlined below. This procedure is adapted from established methods for the synthesis of potassium alkyltrifluoroborates.[2][6]

Caption: Synthetic pathway to this compound.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous THF. A solution of cycloheptyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically heated to reflux to ensure complete conversion.

-

Borylation: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Formation of the Trifluoroborate Salt: The reaction mixture is cooled again, and an aqueous solution of potassium hydrogen difluoride (KHF₂) is added slowly. The resulting mixture is stirred vigorously for a few hours.

-

Workup and Isolation: The organic solvent is removed under reduced pressure. The resulting solid is then typically purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether or acetonitrile, to yield this compound as a crystalline solid.[7]

Conclusion

This compound, as a representative alkyltrifluoroborate, exhibits a solubility profile dictated by its ionic nature and the properties of the organic solvent. It is highly soluble in polar aprotic and protic solvents, with decreasing solubility as the solvent polarity diminishes. This guide provides a foundational understanding of these characteristics, enabling researchers to make informed decisions regarding solvent selection for synthetic and analytical purposes. The provided experimental protocols offer a starting point for the in-house synthesis and precise solubility determination of this and other potassium organotrifluoroborate salts.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Prakash, G. K. S.; Pertusati, F.; Jog, P. V. Tetrabutylammonium Trifluoroborates. Organic Syntheses2011 , 88, 111. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting, University of Pittsburgh, May 18, 2008. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811-23. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel.2009 , 12(6), 811-23. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry2002 , 67 (24), 8424–8429. [Link]

Sources

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Preparation of Potassium Alkyltrifluoroborates from Organoboron Precursors

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract